FC9402

SQOR inhibition IC50 selectivity

Researchers often face inconsistent target engagement when using untested SQOR inhibitors. FC9402 (CAS 2452401-65-7), a patent-protected inhibitor from WO 2020/146636 A1, eliminates this risk with rigorously validated protocols: • Attenuates TAC-induced cardiomyocyte hypertrophy & LV fibrosis in HFrEF models • Inhibits HCT116 tumor xenograft growth (5 μg/10 g i.p., q3d) with ALDOA suppression • Serves as a benchmark reference standard for next-generation SQOR inhibitor evaluation Supplied with full analytical QC and global logistics support.

Molecular Formula C19H16N4O
Molecular Weight 316.4 g/mol
Cat. No. B10854647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFC9402
Molecular FormulaC19H16N4O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)N)C#N)OC
InChIInChI=1S/C19H16N4O/c1-12-4-3-9-22-18(12)17-10-15(13-5-7-14(21)8-6-13)16(11-20)19(23-17)24-2/h3-10H,21H2,1-2H3
InChIKeyFSYJNCHUENWJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FC9402 SQOR Inhibitor Baseline Profile


FC9402 (CAS 2452401-65-7) is a small-molecule inhibitor of sulfide quinone oxidoreductase (SQOR), a mitochondrial enzyme that catalyzes the first irreversible step in hydrogen sulfide (H₂S) metabolism [1]. Identified from patent WO 2020/146636 A1, FC9402 demonstrates potent and selective SQOR inhibition, attenuating transverse aortic constriction (TAC)-induced cardiomyocyte hypertrophy and left ventricular fibrosis in preclinical models . It is primarily applied in cardiovascular regulation research and emerging cancer metabolism studies [2].

FC9402 Selection Rationale: Generic Substitution Risks


SQOR inhibitors constitute a chemically heterogeneous class with divergent binding modes, pharmacokinetic profiles, and in vivo efficacy. STI1 (IC₅₀ 29 nM) and HTS07545 (IC₅₀ 30 nM) represent alternative SQOR inhibitors with distinct scaffolds and optimization histories [1]. Substituting FC9402 with these analogs without empirical validation risks inconsistent target engagement, variable off-target activity, and divergent phenotypic outcomes—particularly in cardiac hypertrophy and tumor xenograft models where FC9402's specific in vivo dosing regimen has been optimized [2]. Furthermore, FC9402's patent-protected structure from the 2020/146636 A1 family may offer unique intellectual property advantages [3].

FC9402 Comparative Performance


SQOR Inhibitory Potency and Selectivity

FC9402 is characterized as a potent and selective SQOR inhibitor. While its precise IC₅₀ value is not publicly disclosed, it is benchmarked against structurally distinct SQOR inhibitors STI1 (IC₅₀ = 29 nM) and HTS07545 (IC₅₀ = 30 nM) [1]. Selectivity profiling from the patent WO 2020/146636 A1 indicates minimal off-target activity against related oxidoreductases, a critical differentiator for mechanistic studies .

SQOR inhibition IC50 selectivity

Cardiomyocyte Hypertrophy Attenuation in TAC Model

In a transverse aortic constriction (TAC) mouse model of heart failure with reduced ejection fraction (HFrEF), FC9402 significantly attenuated cardiomyocyte hypertrophy and left ventricular (LV) fibrosis [1]. While quantitative metrics (e.g., heart weight/tibia length ratio, fibrosis area %) are detailed in patent WO 2020/146636 A1, the phenotypic rescue is comparable to that achieved with STI1 in similar TAC models, where STI1 reduced cardiomegaly and preserved cardiac function [2].

heart failure hypertrophy fibrosis TAC

Colon Tumor Xenograft Growth Inhibition

In a Balb/c nude mouse colon tumor xenograft model (HCT116 cells), FC9402 administered intraperitoneally at 5 μg/10 g body weight every three days for 20 days significantly reduced tumor volume and weight compared to vehicle control [1]. Quantitative analysis (n=6/group) showed statistically significant differences (p<0.05) with tumor weight reduction paralleling the effect of genetic SQOR knockout (sqr⁻/⁻) [2].

colorectal cancer xenograft tumor growth SQOR

ALDOA Activity Modulation in Tumor Xenografts

In the same colon tumor xenograft model, FC9402 treatment significantly reduced aldolase A (ALDOA) enzymatic activity in tumor extracts compared to vehicle control (p<0.01) [1]. This reduction mirrored the effect of genetic SQOR knockout, confirming FC9402-mediated SQOR inhibition disrupts glycolytic reprogramming at the fructose-1,6-bisphosphate degradation step [2].

ALDOA glycolysis metabolic reprogramming cancer metabolism

FC9402 Optimal Use Cases


HFrEF Preclinical Studies

FC9402 is specifically optimized for TAC-induced HFrEF mouse models, as documented in patent WO 2020/146636 A1 [1]. Its ability to attenuate cardiomyocyte hypertrophy and LV fibrosis makes it a superior choice for studies investigating SQOR-mediated cardioprotection compared to untested generic SQOR inhibitors.

Colorectal Cancer Xenograft Models

FC9402 is validated in HCT116 colon tumor xenografts, demonstrating significant tumor growth inhibition and metabolic reprogramming (ALDOA suppression) at a defined dosing regimen (5 μg/10 g, i.p., every 3 days) [2]. This specific in vivo protocol enables reproducible SQOR inhibition studies in oncology, a capability not yet reported for many alternative SQOR inhibitors.

Cancer Metabolism: Glycolytic Switch Mechanisms

FC9402's confirmed reduction of ALDOA activity in tumor xenografts provides a direct link between SQOR inhibition and glycolytic pathway disruption [3]. Researchers exploring the role of mitochondrial H₂S metabolism in cancer cell metabolic reprogramming will find FC9402 uniquely suited due to this validated downstream biomarker.

SQOR Inhibitor In Vivo Benchmarking

Given its established in vivo activity in both cardiovascular and oncology models, FC9402 serves as an ideal positive control or benchmark compound for evaluating next-generation SQOR inhibitors. Its defined dosing and phenotypic outcomes provide a reference standard against which new chemical entities can be quantitatively compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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